Santin

Overview

Description

Santin is a natural product derived from the plant Santalum album, commonly known as sandalwood. It is a small, yellowish-brown powder that is used in traditional Ayurvedic medicine, as well as in modern pharmaceuticals. Santin has been studied for its potential to treat a variety of health conditions, including skin diseases, inflammation, and cancer.

Scientific Research Applications

Cancer Treatment

Santin has been found to enhance TRAIL-mediated apoptosis in colon cancer cells . This means that it can help induce programmed cell death in cancer cells, which is a key strategy in cancer treatment. Specifically, Santin was found to increase the expression of death receptors TRAIL-R1 and TRAIL-R2 and augment disruption of the mitochondrial membrane in SW480 and SW620 cancer cells . This suggests that Santin could potentially play a role in colon cancer chemoprevention through the enhancement of TRAIL-mediated apoptosis .

Chemoprevention

Apart from its potential role in treating colon cancer, Santin may also have broader applications in chemoprevention . Chemoprevention refers to the use of specific natural or synthetic chemical agents to reverse, suppress, or prevent the progression to invasive cancer. Given its ability to induce apoptosis in cancer cells, Santin could potentially be used as a chemopreventive agent.

Anti-Inflammatory Properties

Flavonoids, the group of compounds to which Santin belongs, are known for their anti-inflammatory properties . While specific studies on Santin’s anti-inflammatory effects are limited, it’s reasonable to hypothesize that Santin may share this characteristic with other flavonoids.

Antioxidant Activity

Flavonoids are also well-known for their antioxidant activity . Antioxidants help protect cells from damage caused by free radicals, unstable molecules that can cause oxidative stress. Santin, as a flavonoid, may therefore have potential antioxidant properties.

Immunomodulatory Effects

Flavonoids have been found to have immunomodulatory effects , meaning they can modify the immune response or the functioning of the immune system. While specific research on Santin’s immunomodulatory effects is currently lacking, it’s possible that Santin may have similar properties given its classification as a flavonoid.

Antimicrobial Properties

Finally, flavonoids are known for their antimicrobial properties . They can inhibit the growth of bacteria, fungi, and viruses. As a member of the flavonoid family, Santin might also possess antimicrobial properties.

Mechanism of Action

Target of Action

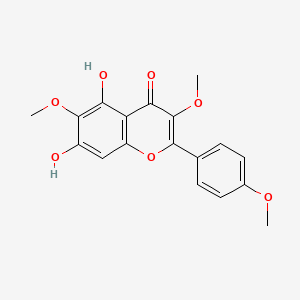

Santin, also known as 5,7-Dihydroxy-3,6,4’-trimethoxyflavone, is a flavonoid extracted from birch buds . It exerts antiproliferative, anti-influenza activity, and anti-cancer effects

Mode of Action

It has been shown to synergize with trail (tumor necrosis factor–related apoptosis-inducing ligand) to induce apoptosis in colon cancer cells . Santin enhances TRAIL-mediated apoptosis through increased expression of death receptors TRAIL-R1 and TRAIL-R2 .

Biochemical Pathways

Santin appears to affect the apoptosis pathway in cancer cells. It increases the expression of death receptors TRAIL-R1 and TRAIL-R2, which are key components of the extrinsic pathway of apoptosis . This leads to augmented disruption of the mitochondrial membrane in SW480 and SW620 cancer cells . The exact biochemical pathways and their downstream effects influenced by Santin require further investigation.

Result of Action

Santin has been shown to enhance TRAIL-mediated apoptosis in colon cancer cells . This results in the death of cancer cells, thereby exerting its antiproliferative and anti-cancer effects . .

properties

IUPAC Name |

5,7-dihydroxy-3,6-dimethoxy-2-(4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O7/c1-22-10-6-4-9(5-7-10)16-18(24-3)15(21)13-12(25-16)8-11(19)17(23-2)14(13)20/h4-8,19-20H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWZAJFZEYZIHPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C(=C3O)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10182109 | |

| Record name | Santin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10182109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Santin | |

CAS RN |

27782-63-4 | |

| Record name | Santin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27782-63-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Santin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027782634 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Santin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10182109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SANTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5785Y952EH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

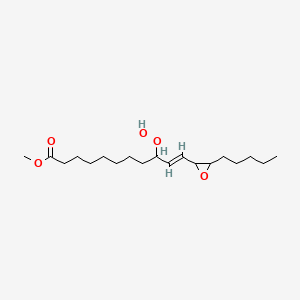

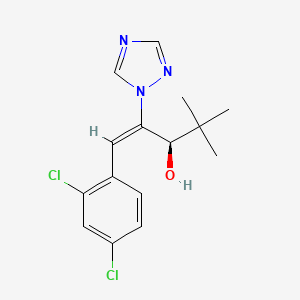

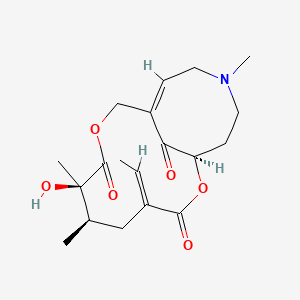

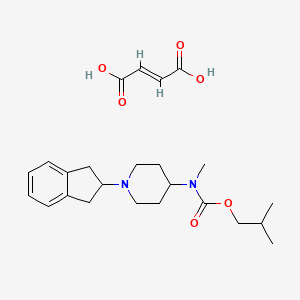

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of Santin?

A1: Santin has a molecular formula of C18H16O7 and a molecular weight of 344.32 g/mol.

Q2: Are there any spectroscopic data available for Santin?

A2: Yes, spectroscopic data including nuclear magnetic resonance (NMR) and Fourier transform infrared spectroscopy (FTIR) have been used to elucidate the structure of Santin.

Q3: How does Santin interact with its targets to exert its effects?

A3: Santin has been shown to interact with multiple cellular pathways, including those involving MAPKs, NF-κB, proline oxidase, and death receptors (TRAIL-R1 and TRAIL-R2).

Q4: What are the downstream effects of Santin's interaction with these targets?

A4: Santin's modulation of these targets has been linked to the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and modulation of inflammatory responses.

Q5: Does Santin influence oxidative stress in cells?

A5: Research suggests that Santin induces oxidative proline catabolism, leading to the generation of reactive oxygen species (ROS) in cancer cells.

Q6: What types of cell lines have been used to study the effects of Santin in vitro?

A6: Several cancer cell lines, including gastric (AGS), colon (DLD-1, SW480, SW620), liver (HepG2), endometrial (Ishikawa), and cervical (HeLa) cancer cells, have been utilized in Santin research. Additionally, normal fibroblasts have been used to assess potential toxicity.

Q7: Has Santin shown activity against any parasites?

A7: Yes, Santin has demonstrated in vitro activity against Schistosoma mansoni, a parasitic worm responsible for schistosomiasis.

Q8: Are there any animal models used in Santin research?

A8: Research on Santin has employed rat models to investigate its effects on phenylephrine- or serotonin-induced aorta contractions.

Q9: From which plants is Santin primarily isolated?

A9: Santin is primarily isolated from the buds of silver birch (Betula pendula) and downy birch (Betula pubescens), as well as from Tanacetum parthenium (feverfew).

Q10: Are there standardized methods for extracting and quantifying Santin from these plants?

A10: High-performance liquid chromatography (HPLC) is commonly employed to quantify Santin in plant extracts.

Q11: Does the extraction method influence the yield and purity of Santin?

A11: Different extraction techniques, such as percolation, can impact the yield and purity of Santin obtained from plant sources.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2R,4S,5S)-4-amino-5-(hydroxymethyl)oxolan-2-yl]-5-[(E)-2-bromoethenyl]pyrimidine-2,4-dione](/img/structure/B1237273.png)

![1-[(2R,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B1237287.png)